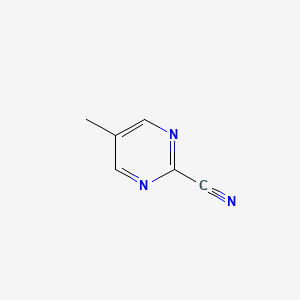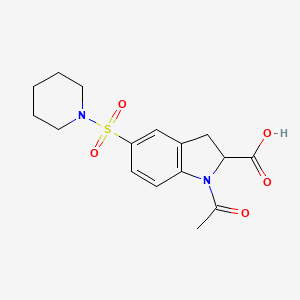
1-Acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid is a chemical compound with the molecular formula C16H20N2O5S . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound includes an indoline ring, a piperidine ring, and a sulfonyl group . The exact structure-activity relationships are not explicitly mentioned in the available literature.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C16H20N2O5S) and its use in pharmaceutical testing .Scientific Research Applications
Anticancer Applications
- Cytotoxic Effects on Cancer Cells : Compounds similar to 1-Acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid have shown significant cytotoxic effects on hepatocellular carcinoma cells, suggesting potential use in cancer treatment. One study found that certain derivatives were highly cytotoxic to HepG2 and HuH7 cancer cell lines and relatively safe for human normal retina pigmented epithelial cells. These findings highlight the compound's potential in managing hepatocellular carcinoma (Eldeeb et al., 2022).
Anesthetic Applications
- Local Anesthetic Activity : Some derivatives of this compound, such as 1-(N-piperidine-acetyl)-2,3-dihydroindoles, have displayed high activity in infiltration and conduction anesthesia, surpassing some standard drugs used for these purposes. This suggests their potential application in developing new anesthetic agents (Komissarov et al., 1976).
Antimicrobial Applications
- Antibacterial Properties : Research into derivatives of 1-Acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid has shown that they can possess considerable antibacterial activity. For example, a study on new pyridine derivatives indicated significant antimicrobial potential (Patel & Agravat, 2009).
Enzyme Inhibition
- Enzyme Inhibitory Activity : Certain derivatives have been studied for their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, which are significant in neurological disorders such as Alzheimer's disease. This indicates a potential application in neuropharmacology and the treatment of neurodegenerative diseases (Khalid et al., 2014).
properties
IUPAC Name |
1-acetyl-5-piperidin-1-ylsulfonyl-2,3-dihydroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-11(19)18-14-6-5-13(9-12(14)10-15(18)16(20)21)24(22,23)17-7-3-2-4-8-17/h5-6,9,15H,2-4,7-8,10H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSGKLWQZVWMDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC2=C1C=CC(=C2)S(=O)(=O)N3CCCCC3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyldibenzo[F,H]quinoxaline](/img/structure/B1321052.png)
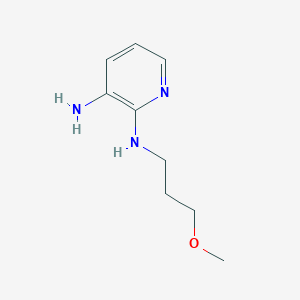
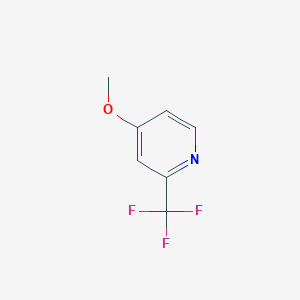
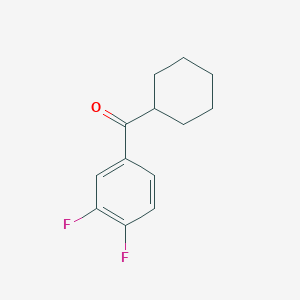
![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1321068.png)
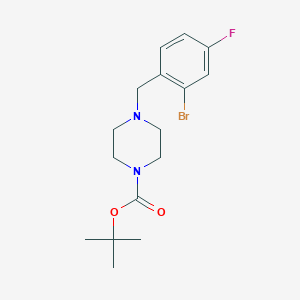
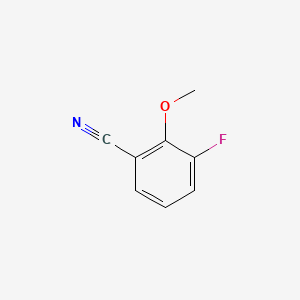
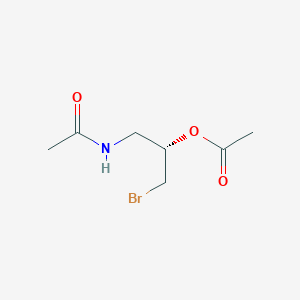
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321080.png)
![Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1321082.png)
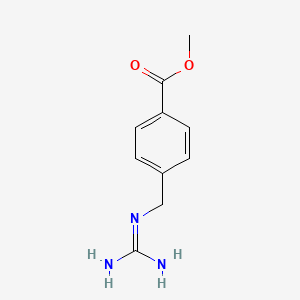
![Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]-](/img/structure/B1321089.png)
![2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1321090.png)
